![molecular formula C13H19N3O2 B6639245 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide](/img/structure/B6639245.png)
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Wirkmechanismus
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the modulation of synaptic plasticity and neuronal excitability. By blocking the activation of this receptor, 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide can modulate the release of neurotransmitters and reduce the activity of dopaminergic pathways, which are implicated in addiction and other psychiatric disorders.
Biochemical and Physiological Effects
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine and glutamate, increasing GABAergic transmission, and modulating the activity of ion channels. These effects are thought to underlie the therapeutic potential of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide is its selectivity for the mGluR5 receptor, which allows for targeted modulation of specific neuronal pathways. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects on other receptors. Additionally, the use of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide in animal models can be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.
Zukünftige Richtungen
Despite its promising therapeutic potential, there is still much to learn about the mechanisms of action and potential applications of 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide. Future research directions could include investigating its effects on other neurotransmitter systems, optimizing its pharmacokinetics and delivery, and exploring its potential use in combination with other drugs or therapies. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methylpyridine-4-carboxylic acid with morpholine and ethyl chloroformate. The resulting intermediate is then reacted with methylamine to yield the final product, 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide. The synthesis process has been optimized to improve the yield and purity of the compound, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as improving cognitive function and reducing anxiety and depression-like behaviors. 3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, with promising results in animal models.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-10-14-3-2-12(11)13(17)15-4-5-16-6-8-18-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXWOLEDFUQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.